2-(2-cyclopropylthiazol-4-yl)acetic acid
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Overview
Description
2-(2-cyclopropylthiazol-4-yl)acetic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
The specific biochemical pathways affected by 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their chemical structure .
Result of Action
The molecular and cellular effects of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid Environmental factors such as temperature, ph, and presence of other substances can potentially influence the action and stability of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the compound highly reactive, allowing it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazole compounds can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This suggests that 2-(2-Cyclopropyl-1,3-thiazol-4-YL)acetic acid could potentially interact with biomolecules through these mechanisms
Preparation Methods
The synthesis of 2-(2-cyclopropylthiazol-4-yl)acetic acid typically involves the condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide, followed by heterocyclization with acetylacetone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-cyclopropylthiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-cyclopropylthiazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Comparison with Similar Compounds
2-(2-cyclopropylthiazol-4-yl)acetic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique cyclopropyl group, which enhances its biological activity and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-cyclopropyl-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-7(11)3-6-4-12-8(9-6)5-1-2-5/h4-5H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEZNAHGWNRZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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